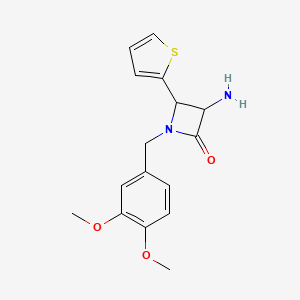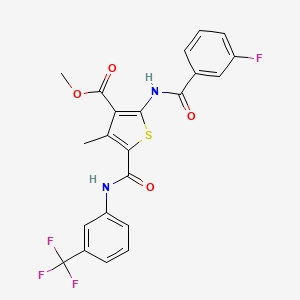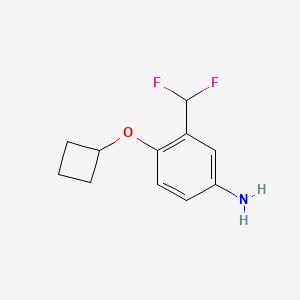
7-(4,4-Difluoropiperidin-1-yl)heptan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4,4-Difluoropiperidin-1-yl)heptan-1-amine dihydrochloride is a chemical compound with the molecular formula C12H26Cl2F2N2 and a molecular weight of 307.2510 . This compound is characterized by the presence of a piperidine ring substituted with two fluorine atoms and an amine group attached to a heptane chain. It is commonly used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 7-(4,4-Difluoropiperidin-1-yl)heptan-1-amine dihydrochloride involves several steps. One common synthetic route includes the reaction of 4,4-difluoropiperidine with heptan-1-amine under specific conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The product is then purified through crystallization or chromatography techniques .
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
7-(4,4-Difluoropiperidin-1-yl)heptan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon and platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
7-(4,4-Difluoropiperidin-1-yl)heptan-1-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological processes and pathways, particularly in the investigation of enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of 7-(4,4-Difluoropiperidin-1-yl)heptan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. It may also interact with receptor proteins, modulating signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Similar compounds to 7-(4,4-Difluoropiperidin-1-yl)heptan-1-amine dihydrochloride include:
2-(4,4-Difluoropiperidin-1-yl)ethan-1-amine dihydrochloride: This compound has a shorter carbon chain but shares the same piperidine ring structure with fluorine substitutions.
4,4-Difluoropiperidin-3-amine dihydrochloride: Another related compound with a different substitution pattern on the piperidine ring.
The uniqueness of this compound lies in its specific heptane chain length and the positioning of the amine group, which can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C12H26Cl2F2N2 |
|---|---|
Poids moléculaire |
307.25 g/mol |
Nom IUPAC |
7-(4,4-difluoropiperidin-1-yl)heptan-1-amine;dihydrochloride |
InChI |
InChI=1S/C12H24F2N2.2ClH/c13-12(14)6-10-16(11-7-12)9-5-3-1-2-4-8-15;;/h1-11,15H2;2*1H |
Clé InChI |
MQSIENBDXPONSX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1(F)F)CCCCCCCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopropyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine](/img/structure/B12076340.png)





![Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12076377.png)







